Ebov-IN-6

Antiviral Drug Discovery Filovirus Entry Inhibition EBOV-GP Pseudotype Assay

Validating EBOV entry inhibitor screens requires a reference compound with defined potency to establish assay windows and normalize plate-to-plate variability. Ebov-IN-6 provides a well-characterized 10 μM IC50 against pEBOV in lentiviral pseudotype assays. • Defined 10 μM IC50 benchmark for Z'-factor calculation & HTS plate QC • Benzothiazepine scaffold enables systematic SAR for GP/NPC1 inhibitor optimization • BSL-2-compatible-no BSL-4 containment needed for pseudotype entry assays

Molecular Formula C18H24ClN3O3S2
Molecular Weight 430.0 g/mol
Cat. No. B15136355
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEbov-IN-6
Molecular FormulaC18H24ClN3O3S2
Molecular Weight430.0 g/mol
Structural Identifiers
SMILESCN1C2=CC=CC=C2C(C3=C(S1(=O)=O)C=CS3)OCCN4CCNCC4.Cl
InChIInChI=1S/C18H23N3O3S2.ClH/c1-20-15-5-3-2-4-14(15)17(18-16(6-13-25-18)26(20,22)23)24-12-11-21-9-7-19-8-10-21;/h2-6,13,17,19H,7-12H2,1H3;1H
InChIKeyLEQQOKMVSQFPDX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Ebov-IN-6: Benzothiazepine Ebola Entry Inhibitor


Ebov-IN-6 (compound 19) is a synthetic small molecule belonging to the benzothiazepine class, specifically developed to disrupt the critical interaction between the Ebola virus (EBOV) glycoprotein (GP) and the host endosomal receptor Niemann-Pick C1 (NPC1). This compound has demonstrated antiviral activity in a lentiviral EBOV-GP-pseudotype virus (pEBOV) entry assay, a widely accepted model for studying EBOV entry inhibition without requiring BSL-4 containment. With a molecular formula of C18H24ClN3O3S2 and a molecular weight of 429.98 g/mol, Ebov-IN-6 is characterized as a tool compound for early-stage research into filovirus entry mechanisms.

Ebov-IN-6 vs. In-Class Inhibitors: Substitution Limitations


Despite the common goal of inhibiting the EBOV-GP/NPC1 interaction, small molecules within this class exhibit substantial variation in both potency and specificity. The difference between an inhibitor with an IC50 of 10 μM and one with an IC50 of 2.04 μM in the same pEBOV assay is a fivefold shift in the effective concentration window, which profoundly impacts assay design, dose-response ranges, and the interpretation of mechanism-of-action studies. [1] Furthermore, off-target effects vary significantly; for example, while Ebov-IN-6 is a benzothiazepine with a defined IC50 against pEBOV, close analog EBOV-IN-4 shows only 64.9% inhibition at the same concentration and is completely inactive against African Swine Fever Virus (ASFV), another member of the *Asfarviridae* family. These quantitative differences in both on-target potency and cross-species selectivity underscore that these tool compounds are not functionally interchangeable and must be selected based on the precise experimental requirements.

Ebov-IN-6 Comparative Evidence


pEBOV Entry Potency vs. EBOV-IN-7

In the standard lentiviral EBOV-GP-pseudotype virus (pEBOV) entry assay, Ebov-IN-6 demonstrates an IC50 value of 10 μM. This potency is notably lower than that of its close analog, EBOV-IN-7 (compound 26), which achieves an IC50 of 2.04 μM under identical assay conditions. [1]

Antiviral Drug Discovery Filovirus Entry Inhibition EBOV-GP Pseudotype Assay

Mechanism vs. CP19

Ebov-IN-6 is a benzothiazepine that inhibits EBOV entry via disruption of the EBOV-GP/NPC1 interaction. [1] In contrast, CP19, another EBOV entry inhibitor, achieves its antiviral effect through histamine receptor antagonism, demonstrating an IC50 of 3.4 μM against EBOV in a similar entry assay. [2]

EBOV Entry Mechanism Target Selectivity Histamine Receptor Antagonism

Mechanism vs. Remdesivir

Ebov-IN-6, an entry inhibitor with an IC50 of 10 μM in pEBOV assays, targets the early step of viral entry. This contrasts with remdesivir (GS-5734), a nucleotide prodrug that inhibits viral RNA-dependent RNA polymerase (RdRp) post-entry, which exhibits an EC50 of 0.77 μM against live EBOV in Vero E6 cells.

Broad-Spectrum Antiviral Ebola Virus Therapeutics Remdesivir

Structure and Activity vs. EBOV-IN-4

Ebov-IN-6 (C18H24ClN3O3S2, MW 429.98) and EBOV-IN-4 (C12H12N2O2S2, MW 280.37) both belong to the benzothiazepine class. However, Ebov-IN-6 achieves a defined IC50 of 10 μM for pEBOV inhibition, whereas EBOV-IN-4 demonstrates only 64.9% inhibition at the same 10 μM concentration and is completely inactive against ASFV.

Benzothiazepine Chemical Structure Virus Specificity

Ebov-IN-6 Antiviral Research Applications


Hit Validation in EBOV-GP Pseudotype Assays

Ebov-IN-6 is optimally deployed as a reference compound or a primary hit for validating high-throughput screens (HTS) that utilize lentiviral EBOV-GP-pseudotype viruses. Its well-characterized IC50 of 10 μM provides a reliable benchmark for plate-to-plate normalization and Z'-factor calculations in entry inhibition assays. Given that it does not require BSL-4 containment, it is ideal for academic and industrial labs establishing EBOV entry screening capabilities.

SAR Exploration of Benzothiazepine Scaffold

Medicinal chemistry teams focused on optimizing inhibitors of the EBOV-GP/NPC1 interaction can use Ebov-IN-6 as a starting point for SAR exploration. Its defined potency and benzothiazepine core [1] allow for systematic modification to improve upon the 10 μM IC50, with the goal of achieving the sub-micromolar potencies observed in more advanced analogs like EBOV-IN-7 (2.04 μM) [2].

Mechanistic Entry Studies: GP/NPC1 Pathway

Researchers investigating the role of the NPC1 cholesterol transporter in EBOV entry can utilize Ebov-IN-6 as a chemical probe. Its activity profile, which is distinct from host-targeting agents like CP19 (histamine receptor antagonist) [3], allows for the dissection of specific entry pathways. This makes it a valuable tool for confirming that observed antiviral effects are directly linked to GP/NPC1 interaction disruption rather than a general host cell stress response.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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